3-(But-2-en-1-yl)piperidine
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Overview
Description
3-(But-2-en-1-yl)piperidine is an organic compound with the molecular formula C9H17N. It is a derivative of piperidine, featuring a but-2-en-1-yl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Result of Action
Piperidine derivatives have been found to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Action Environment
It is known that the compound is a liquid at room temperature .
Biochemical Analysis
Biochemical Properties
Piperidine, a major component of this compound, has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
Piperidine derivatives have been found to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine and its derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperidine and its derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(But-2-en-1-yl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with but-2-enal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(But-2-en-1-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of piperidine-2-carboxylic acid.
Reduction: Reduction reactions can produce 3-(but-2-en-1-yl)piperidin-4-ol.
Substitution: Substitution reactions can result in the formation of various alkylated piperidines.
Scientific Research Applications
3-(But-2-en-1-yl)piperidine has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: It can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(But-2-en-1-yl)piperidine is similar to other piperidine derivatives, such as 3-(prop-2-en-1-yl)piperidine and 3-(but-3-en-1-yl)piperidine. its unique but-2-en-1-yl group distinguishes it from these compounds. The presence of the double bond in the but-2-en-1-yl group can influence its reactivity and biological activity, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-[(E)-but-2-enyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2-3,9-10H,4-8H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEJBCJJKDBIFS-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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